![molecular formula C17H17ClN2O3 B5843815 N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide](/img/structure/B5843815.png)
N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide
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Overview
Description
N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized by scientists at Merck & Co. in the early 1990s and has since been used in scientific research to better understand the role of the D4 receptor in various physiological and pathological processes.
Mechanism of Action
N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide binds selectively to the D4 receptor, blocking its activation by dopamine. This results in a decrease in the activity of neurons that express the D4 receptor, which in turn affects various physiological and behavioral processes.
Biochemical and Physiological Effects
Studies have shown that N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide can have a number of biochemical and physiological effects, depending on the specific system being studied. For example, in the central nervous system, N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide has been shown to modulate the release of dopamine and other neurotransmitters, as well as affect synaptic plasticity and gene expression. In the cardiovascular system, N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide has been shown to affect blood pressure and heart rate, while in the immune system, it has been shown to modulate the activity of certain immune cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide in lab experiments is its selectivity for the D4 receptor, which allows researchers to specifically target this receptor without affecting other dopamine receptors or neurotransmitter systems. However, one limitation of using N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide is that it is a synthetic compound and may not accurately reflect the effects of endogenous dopamine on the D4 receptor.
Future Directions
There are several future directions for research involving N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide. One area of interest is the role of the D4 receptor in the development and treatment of psychiatric disorders such as schizophrenia and ADHD. Another area of interest is the potential therapeutic use of D4 receptor antagonists in the treatment of addiction and substance abuse disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide on various systems in the body.
Synthesis Methods
The synthesis of N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide involves several steps, including the reaction of 2-methoxybenzoyl chloride with 2-amino-5-chlorobenzamide to form N-(2-chloro-5-methoxybenzoyl)-2-amino-5-chlorobenzamide. This intermediate is then reacted with propionyl chloride and ammonium acetate to yield N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide.
Scientific Research Applications
N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide has been used extensively in scientific research to investigate the role of the D4 receptor in various physiological and pathological processes. For example, studies have shown that the D4 receptor is involved in the regulation of mood, cognition, and reward, and may play a role in the development of certain psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
N-[2-chloro-5-(propanoylamino)phenyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-3-16(21)19-11-8-9-13(18)14(10-11)20-17(22)12-6-4-5-7-15(12)23-2/h4-10H,3H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHFDXKTQNDQRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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